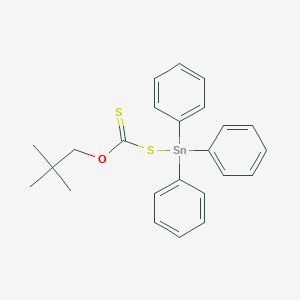

O-NEOPENTYL-S-TRIPHENYLSTANNYL XANTHATE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

O-NEOPENTYL-S-TRIPHENYLSTANNYL XANTHATE: is a complex organotin compound Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of O-NEOPENTYL-S-TRIPHENYLSTANNYL XANTHATE typically involves the reaction of triphenylstannyl chloride with a suitable thiol compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction may require a catalyst such as triethylamine to proceed efficiently .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential toxicity of organotin compounds.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: O-NEOPENTYL-S-TRIPHENYLSTANNYL XANTHATE can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

Substitution: The compound can participate in substitution reactions where the triphenylstannyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or other reduced derivatives.

Substitution: Various organotin derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Radical Reactions

O-neopentyl-S-triphenylstannyl xanthate is particularly useful in radical reactions. It serves as a radical precursor in the synthesis of various organic compounds, including:

- β-Amino Acids : The compound has been utilized to synthesize β-amino acids through radical addition processes. These reactions exhibit good functional group tolerance and mild conditions, making them suitable for late-stage functionalization of complex molecules .

- Carbonyl Compounds : It has been demonstrated that this xanthate can facilitate the synthesis of ketones and esters via radical transfer processes, showcasing its versatility in organic synthesis .

Catalytic Applications

This compound can act as an organocatalyst in various reactions, enhancing yields and selectivity. Notably:

- Epoxidation Reactions : The compound has been applied to promote epoxidation of alkenes, leading to high enantiomeric excesses and yields . This application is significant for producing chiral epoxides, which are valuable intermediates in pharmaceuticals.

- Synthesis of Lactams : Recent studies indicate that this xanthate can be effectively employed in the synthesis of lactams through cyclization reactions, providing a pathway to complex nitrogen-containing compounds .

Synthesis of β-Amino Acids

A study focused on the application of this compound for synthesizing β-amino acids demonstrated that radical processes using this compound could yield products with excellent functional group compatibility. The methodology allowed for straightforward modifications and high yields across a range of substrates .

Epoxidation Efficiency

In another research project, the use of this compound as an organocatalyst for epoxidation reactions was explored. The results showed that this catalyst could achieve up to 99% enantiomeric excess under optimized conditions, highlighting its potential for producing chiral intermediates in pharmaceutical applications .

Comparative Data Table

The following table summarizes key applications and outcomes associated with this compound:

Wirkmechanismus

The mechanism of action of O-NEOPENTYL-S-TRIPHENYLSTANNYL XANTHATE involves its ability to form strong bonds with sulfur and other nucleophiles. The triphenylstannyl group can stabilize reactive intermediates, facilitating various chemical transformations. The compound’s reactivity is largely due to the electron-withdrawing nature of the triphenylstannyl group, which makes the sulfur atom more nucleophilic and reactive .

Vergleich Mit ähnlichen Verbindungen

- O-(2-methylpropyl) triphenylstannylsulfanylmethanethioate

- O-NEOPENTYL-S-TRIPHENYLSTANNYL XANTHATE

Uniqueness: this compound is unique due to the presence of the 2,2-dimethylpropyl group, which provides steric hindrance and influences the compound’s reactivity. This makes it distinct from other similar compounds that may have different alkyl groups attached to the sulfur atom .

Biologische Aktivität

O-Neopentyl-S-triphenylstannyl xanthate is a specialized compound within the xanthate class, which are esters of xanthic acid. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, including its cytotoxic properties, mechanisms of action, and relevant case studies.

Chemical Profile

This compound can be represented by the following structural formula:

where R is a neopentyl group and R' is a triphenylstannyl group. This unique structure contributes to its reactivity and biological interactions.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The cytotoxicity profile is characterized by:

- IC50 Values : The IC50 (half maximal inhibitory concentration) values for this compound have been reported in the nanomolar range, indicating potent activity against tumor cells.

- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis through pathways similar to those utilized by other known anticancer agents, such as cephalostatins. This involves endoplasmic reticulum stress and selective activation of apoptotic signaling pathways.

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| HL-60 (Leukemia) | 0.1 - 0.3 | Apoptosis via ER stress |

| A549 (Lung Cancer) | 0.5 - 1.0 | Caspase activation |

| MCF-7 (Breast Cancer) | 0.2 - 0.4 | Mitochondrial pathway involvement |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The effectiveness varies depending on the concentration and the specific bacterial species tested.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound in mice bearing tumor xenografts showed a marked reduction in tumor size compared to control groups. The treatment led to a significant increase in survival rates, with observed life span extension correlating with dosage.

Case Study 2: Toxicological Evaluation

Toxicity assessments revealed that while this compound is highly effective against cancer cells, it exhibits lower toxicity towards normal human cells. This selectivity is crucial for developing safer therapeutic agents.

Research Findings

Recent investigations into the pharmacological applications of this compound highlight its potential as a lead compound for drug development:

- In Silico Studies : Molecular docking studies have indicated favorable binding affinities with key proteins involved in cancer progression, suggesting potential pathways for therapeutic intervention.

- Synergistic Effects : Combination therapies involving this xanthate with other chemotherapeutic agents have shown enhanced efficacy, warranting further exploration in clinical settings.

Eigenschaften

IUPAC Name |

O-(2,2-dimethylpropyl) triphenylstannylsulfanylmethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS2.3C6H5.Sn/c1-6(2,3)4-7-5(8)9;3*1-2-4-6-5-3-1;/h4H2,1-3H3,(H,8,9);3*1-5H;/q;;;;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKVTIZLQNLEBA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26OS2Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.